molecular formula C9H11F2NO2 B1371121 1-Amino-3-(3,4-difluorophenoxy)propan-2-ol CAS No. 1157091-16-1

1-Amino-3-(3,4-difluorophenoxy)propan-2-ol

Cat. No.: B1371121
CAS No.: 1157091-16-1
M. Wt: 203.19 g/mol
InChI Key: HVGLJNXXFSJORF-UHFFFAOYSA-N
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Description

1-Amino-3-(3,4-difluorophenoxy)propan-2-ol is a useful research compound. Its molecular formula is C9H11F2NO2 and its molecular weight is 203.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Amino-3-(3,4-difluorophenoxy)propan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Amino-3-(3,4-difluorophenoxy)propan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-amino-3-(3,4-difluorophenoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO2/c10-8-2-1-7(3-9(8)11)14-5-6(13)4-12/h1-3,6,13H,4-5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVGLJNXXFSJORF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC(CN)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Enduring Significance of the Aminopropanol Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Literature of Substituted Aminopropanol Derivatives

The substituted aminopropanol framework is a privileged scaffold in medicinal chemistry, forming the structural core of numerous clinically significant therapeutic agents.[1] Characterized by an amino group and a hydroxyl group on a three-carbon chain, its true value lies in its stereochemical complexity and functional versatility. The presence of at least one stereocenter, often two, is critical for biological activity, as the specific three-dimensional arrangement of the amine and alcohol moieties dictates the molecule's ability to engage with chiral biological targets like enzymes and receptors.[1] This precise molecular recognition is the foundation for the efficacy and safety of many drugs.[1]

From the revolutionary discovery of aryloxypropanolamine β-blockers that transformed cardiovascular medicine to emerging applications in antiviral and anticancer research, the aminopropanol derivative remains a focal point of drug discovery and development.[1][2][3][4] This guide provides a comprehensive literature review, synthesizing field-proven insights into the synthesis, structure-activity relationships (SAR), and pharmacological applications of this vital chemical class. We will explore the causality behind key experimental choices, present self-validating protocols, and ground all claims in authoritative sources.

Part 1: The Synthetic Toolkit: Strategies for Accessing Chiral Aminopropanol Derivatives

The therapeutic utility of aminopropanol derivatives is intrinsically linked to their stereochemistry. Consequently, the development of efficient, scalable, and highly stereoselective synthetic routes is a paramount concern in both academic research and industrial process development.[1]

Synthesis from the Chiral Pool: Leveraging Nature's Building Blocks

One of the most direct methods for producing enantiomerically pure amino alcohols is the derivatization of readily available chiral starting materials, most notably natural α-amino acids.[1] This approach capitalizes on the high optical purity of the starting material. The carboxylic acid moiety of an amino acid can be reduced to the corresponding chiral amino alcohol, a strategy used in the synthesis of compounds like (S)-2-amino-1-propanol (L-alaninol) from L-alanine derivatives.[5]

  • Causality: The choice of a chiral pool starting material is driven by cost-effectiveness and the desire for high enantiopurity without the need for complex asymmetric catalysis or chiral resolution steps. The primary limitation is that the available chirality is dictated by naturally occurring molecules.

Epoxide Ring-Opening: A Cornerstone of Aryloxypropanolamine Synthesis

A prevalent and highly effective strategy for synthesizing 1-aryloxy-3-amino-2-propanol derivatives, the backbone of most β-blockers, involves the reaction of a substituted phenol with an epoxide, typically epichlorohydrin. This is followed by the regioselective opening of the resulting glycidyl ether epoxide with a suitable amine.[2]

  • Causality: This two-step sequence provides excellent control over the final structure. The choice of phenol determines the aromatic substitution pattern (the "aryloxy" portion), while the choice of the amine (e.g., isopropylamine, t-butylamine) defines the N-substituent, both of which are critical for pharmacological activity and selectivity.[2][6]

  • Epoxide Formation: To a solution of a 4-substituted phenol (1.0 eq.) in a suitable solvent (e.g., methanol), add a base such as sodium hydroxide (1.1 eq.). Stir the mixture at room temperature for 30 minutes to form the sodium phenoxide. Add epichlorohydrin (1.2 eq.) and heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC. Upon completion, cool the reaction, filter any salts, and concentrate the filtrate under reduced pressure. The resulting crude 1-(4-substituted phenoxy)-2,3-epoxypropane is often used directly in the next step.

  • Ring-Opening: Dissolve the crude epoxide in a protic solvent like ethanol. Add isopropylamine (3.0 eq.) in excess to favor the desired nucleophilic attack at the sterically less hindered terminal carbon of the epoxide. Heat the reaction mixture in a sealed vessel or under reflux for 8-12 hours.

  • Work-up and Purification: After cooling, remove the excess amine and solvent under vacuum. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel or by crystallization from a suitable solvent system to yield the target aminopropanol derivative.

G phenol 4-Substituted Phenol intermediate Glycidyl Ether Intermediate phenol->intermediate Step 1: Epoxidation epichlorohydrin Epichlorohydrin epichlorohydrin->intermediate base Base (e.g., NaOH) base->phenol product Target Aminopropanol Derivative intermediate->product Step 2: Ring-Opening amine Amine (e.g., Isopropylamine) amine->product

Figure 1: General workflow for the synthesis of aryloxypropanolamine derivatives.

Asymmetric and Enantioselective Approaches

For applications requiring a single enantiomer, stereoselective synthesis is crucial. Numerous advanced strategies have been developed.

  • Asymmetric Reduction: The enantioselective reduction of a protected α-amino ketone using a chiral catalyst, such as an (S)-2-Methyl-CBS-oxazaborolidine, can produce the corresponding chiral amino alcohol with high enantiopurity.[1]

  • Catalytic Asymmetric Aminohydroxylation: This powerful method introduces both the amine and hydroxyl groups across an olefin in a single, highly controlled step using a chiral ligand and an osmium catalyst.[1]

  • Lewis Acid-Mediated Hydrogenation: A practical, large-scale approach for producing specific isomers involves the hydrogenation of a chiral acryloxazolidinone derivative, where a Lewis acid like MgBr₂ controls the conformation to yield the desired isomer with high selectivity.[7]

Part 2: The Pharmacological Landscape and Structure-Activity Relationships (SAR)

The biological activity of substituted aminopropanol derivatives is profoundly influenced by the nature and position of substituents on the aromatic ring and the amine nitrogen. Relating these structural features to pharmacological outcomes is the core of SAR studies.[8][9]

Cardiovascular Agents: The Aryloxypropanolamine β-Blockers

The most well-established therapeutic application of aminopropanol derivatives is as β-adrenergic receptor antagonists (beta-blockers).[4] These drugs are mainstays in the treatment of hypertension, angina pectoris, and certain arrhythmias.[4][10] The general structure consists of an aromatic ring linked via an ether oxygen to the propanolamine side chain.[11]

β-blockers function by competitively inhibiting the binding of endogenous catecholamines (epinephrine and norepinephrine) to β-adrenergic receptors.[4] These receptors are G-protein coupled receptors that, upon activation, stimulate adenylyl cyclase to increase intracellular cyclic AMP (cAMP).[4] The resulting cascade increases heart rate, contractility, and blood pressure. By blocking this pathway, β-blockers reduce cardiac workload and lower blood pressure.[4]

G cluster_membrane Cell Membrane BetaReceptor β-Adrenergic Receptor GProtein Gs Protein BetaReceptor->GProtein Activates Block X AC Adenylyl Cyclase GProtein->AC cAMP cAMP AC->cAMP Converts Catecholamine Catecholamine (e.g., Epinephrine) Catecholamine->BetaReceptor Binds & Activates BetaBlocker β-Blocker (Aminopropanol Derivative) BetaBlocker->BetaReceptor Competitively Inhibits ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Increased Heart Rate & Contractility PKA->Response Phosphorylates Targets

Figure 2: Mechanism of β-adrenergic receptor blockade by aminopropanol derivatives.

  • The Side Chain: The (S) configuration of the hydroxyl group on the propanolamine side chain is essential for high-affinity binding to the β-receptor. The (S)-enantiomer is typically 100-fold more potent than the (R)-enantiomer.[11] The secondary amine with a bulky N-substituent (e.g., isopropyl or tert-butyl) is also critical for antagonist activity.

  • The Aromatic Ring: The nature of the aromatic ring and its substituents determines the drug's ancillary properties, such as β₁/β₂ selectivity.

    • Non-selective agents (e.g., Propranolol) often have simple, fused aromatic rings.

    • Cardioselective (β₁-selective) agents (e.g., Atenolol, Metoprolol) typically feature a para-substituted monosubstituted phenyl ring.[6] The hypothesis is that the para-substituent, often one capable of hydrogen bonding, interacts with an additional site on the β₁ receptor subtype, enhancing selectivity.[6]

Drug Structure N-Substituent Aromatic Moiety β₁/β₂ Selectivity
Propranolol IsopropylNaphthylNon-selective
Atenolol Isopropyl4-(Carbamoylmethyl)phenylβ₁-Selective (Cardioselective)
Metoprolol Isopropyl4-(2-Methoxyethyl)phenylβ₁-Selective (Cardioselective)
Nadolol tert-Butyl5-(3-tert-butylamino-2-hydroxypropoxy)-1,2,3,4-tetrahydronaphthalene-2,3-diolNon-selective

Table 1: Structures and properties of representative β-blockers based on the aminopropanol scaffold.

Antiviral and Antiproliferative Derivatives

While the cardiovascular space is the most mature application, research into other therapeutic areas is active.

  • Antiviral Agents: The aminopropanol scaffold is being explored for incorporation into novel antiviral agents. For example, studies on sterically-hindered o-aminophenol derivatives have shown that N-acyl and N-aryl derivatives can suppress the replication of Herpes simplex type 1 viruses.[12] The development of aminothiazole and aminopyrazole derivatives has also yielded compounds with promising antiviral activity, suggesting that the aminopropanol moiety could be a valuable addition to these heterocyclic scaffolds.[13][14]

  • Antiproliferative Agents: Isosteviol, a derivative of a natural sweetener, has been modified to include a 1,3-aminoalcohol group.[3] SAR studies revealed that derivatives with an N-benzyl or N-(1H-imidazol-1-yl)propyl substitution and a benzyl ester moiety showed significant antiproliferative activity against human tumor cell lines, including A2780 (ovarian) and MCF-7 (breast).[3] This highlights the potential for tuning the N-substituent and other parts of the molecule to target cancer cells.

Part 3: Physicochemical Profiling for Drug Development

Beyond pharmacological activity, the drug-like properties of a compound are critical for its development. For aminopropanol derivatives, key physicochemical parameters include the dissociation constant (pKa) and lipophilicity (log P and log D).[15]

  • pKa: The pKa of the secondary amine is crucial as it determines the ionization state of the molecule at physiological pH (7.4). Most aminopropanol-based β-blockers have pKa values in the range of 8.0-9.5, meaning they are predominantly protonated and positively charged in the body.[15] This is important for receptor interaction but can affect membrane permeability.

  • Lipophilicity (log P / log D): Lipophilicity governs a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It is typically measured as the partition coefficient (log P) for the neutral species and the distribution coefficient (log D) at a specific pH. These values can be determined experimentally using methods like reversed-phase liquid chromatography.[15] A balance is required: sufficient lipophilicity is needed to cross cell membranes, but excessive lipophilicity can lead to poor solubility and rapid metabolism.

Parameter Significance Typical Determination Method
pKa Determines ionization state at physiological pH, impacting solubility and receptor binding.Potentiometric titration in co-solvent mixtures with extrapolation to aqueous values.[15]
log P Measures lipophilicity of the neutral form of the molecule.Shake-flask method (octanol/water) or calculated from chromatographic retention.
log D₇.₄ Measures effective lipophilicity at pH 7.4, accounting for both ionized and neutral species.Chromatographic methods using immobilized artificial membranes (IAM) or calculated from log P and pKa.[15]

Table 2: Key physicochemical parameters for aminopropanol derivatives.

Conclusion and Future Outlook

The substituted aminopropanol scaffold is a testament to the power of a privileged structure in medicinal chemistry. Its legacy, cemented by the success of β-blockers, continues to expand as chemists apply modern synthetic techniques to create derivatives with novel therapeutic applications. Future research will likely focus on several key areas:

  • New Catalytic Methods: The development of more efficient and highly selective catalysts for asymmetric synthesis will enable access to novel and complex stereoisomers that are currently difficult to produce.

  • Target Diversification: Exploring the utility of the aminopropanol scaffold against new biological targets, particularly in oncology, virology, and neurodegenerative diseases, is a promising frontier.[3][16][17]

  • Hybrid Molecules: Combining the aminopropanol core with other known pharmacophores (e.g., heterocyclic rings, natural products) could lead to hybrid drugs with multi-target activity or improved pharmacological profiles.[13][14]

For researchers and drug development professionals, the aminopropanol derivative remains a rich and rewarding field of study, offering a robust and adaptable framework for the design of next-generation therapeutics.

References

  • A practical enantioselective synthesis of a 3-aryl-3-trifluoromethyl-2-aminopropanol derivative. Organic Process Research & Development - ACS Publications.
  • New methods of synthesizing 3-aminopropanol-1 derivatives. I. Synthesis of 2-methyl-3-aminopropanol-1 and 2-methyl-3-dimethylaminopropanol-1. PubMed.
  • Physicochemical profiling of new aminopropan-2-ol derivatives with beta-adrenolytic activity: the importance for pharmacokinetic properties. PubMed.
  • Synthesis and pharmacology of potential beta-blockers. PubMed.
  • 3-Aminopropanol. Chem-Impex.
  • Discovery and synthesis of chiral amino alcohols. Benchchem.
  • CAS 156-87-6 (3-Amino-1-propanol). BOC Sciences.
  • Amino propanol derivatives, process for their preparation, medicines containing these compounds and intermediates. Google Patents.
  • Synthesis method of 2-aminopropanol. Google Patents.
  • Molecular structure analysis and biological properties investigation on antiseptic drug; 2-amino-1-phenyl-1-propanol using spectroscopic and computational research analysis. PMC.
  • Amino-propanol derivatives. Google Patents.
  • Beta-adrenergic blocking agents. 20. (3-Hydroxyprop-1-enyl)-substituted 1-(aryloxy)-3-(alkylamino)propan-2-ols. PubMed.
  • 3-Aminopropanol | 156-87-6. ChemicalBook.
  • 2-amino-propanol derivatives. Google Patents.
  • Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA.
  • Synthesis and study of antiviral and anti-radical properties of aminophenol derivatives. PubMed.
  • Chemical structure of the propanol-amine derivative 1-((2,4-dichlorophenethyl)amino). ResearchGate.
  • Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine. Google Patents.
  • The Role of Amino Acid Derivatives in Modern Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD.
  • Structure-Activity Relationships of Synthetic Cathinones. PMC.
  • Synthesis and Study of the Structure–Activity Relationship of Antiproliferative N-Substituted Isosteviol-Based 1,3-Aminoalcohols. PMC.
  • Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers.
  • N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview. MDPI.
  • Structure Activity Relationships. Drug Design Org.
  • A comprehensive derivative synthesis method for development of new antimicrobial drugs. ScienceDaily.
  • Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. MDPI.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC.
  • Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. PMC.
  • Discovery and development of beta-blockers. Wikipedia.
  • General beta-blocker structure (aryloxypropanolamines). ResearchGate.
  • Antiviral properties of synthetic histidine derivatives containing membranotropic volumetrical carbocycles in their molecule against SARS-CoV-2 virus in vitro. Problems of Virology.
  • STRUCTURE ACTIVITY RELATIONSHIPS AND BASIC CONCEPTS IN DRUG DESIGN. ASHP Publications.

Sources

"spectroscopic data (NMR, IR, MS) of 1-Amino-3-(3,4-difluorophenoxy)propan-2-ol"

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth spectroscopic analysis of 1-Amino-3-(3,4-difluorophenoxy)propan-2-ol , a critical intermediate scaffold often utilized in the synthesis of adrenergic receptor antagonists (beta-blockers) and other bioactive small molecules.

The data presented below synthesizes high-fidelity predictive modeling with empirical data from structurally homologous aryloxypropanolamine derivatives.

Technical Whitepaper for Structural Validation

Structural Overview & Synthetic Context

Before analyzing spectra, one must understand the molecular connectivity and the chemical environment of the nuclei. This molecule consists of a 3,4-difluorophenyl ether tail connected to a 2-hydroxypropyl linker, terminating in a primary amine .

Synthetic Pathway & Impurity Logic

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying potential side-products (e.g., bis-alkylated impurities).

SynthesisPath Phenol 3,4-Difluorophenol Epoxide Intermediate: (3,4-difluorophenoxy)methyl oxirane Phenol->Epoxide K2CO3, Reflux SN2 Epi Epichlorohydrin Epi->Epoxide Product Target: 1-Amino-3-(3,4-difluorophenoxy)propan-2-ol Epoxide->Product NH3 (excess) Ring Opening BisImpurity Impurity: Bis-alkylated amine Epoxide->BisImpurity Reaction with Product (Side rxn) Ammonia NH3 (aq)

Figure 1: Standard synthetic route via epoxide ring opening. Note that the primary amine product can react with excess epoxide to form the bis-impurity, which would show doubled integration in the aromatic region relative to the methine proton.

Nuclear Magnetic Resonance (NMR) Analysis[1][2][3][4][5][6][7]

Solvent Selection: DMSO-


 is the recommended solvent for characterization. Unlike CDCl

, DMSO-

slows proton exchange, allowing for the distinct observation of labile

and

protons, which validates the functional group integrity.
A. H-NMR (Proton NMR) - 400 MHz

The spectrum is defined by the complex coupling of the fluorine atoms on the aromatic ring and the diastereotopic nature of the methylene protons near the chiral center (C2).

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
6.90 – 7.40 Multiplet3HAr-H (C2', C5', C6')Complex splitting due to

,

and

. The H-5' (adjacent to two F) is typically the most upfield aromatic signal.
5.05 Broad Singlet1H-CH(OH )Labile proton. Disappears on

shake.
3.80 – 3.95 Multiplet2H-O-CH

-CH
Diastereotopic protons adjacent to the ether oxygen.
3.65 – 3.75 Multiplet1H-CH (OH)-The chiral methine center.
2.55 – 2.70 Multiplet2H-CH(OH)-CH

-NH

Higher field due to shielding by the amine. Often overlaps with DMSO solvent peak (2.50 ppm) or water.
1.50 – 2.00 Broad Singlet2H-NH

Broad due to quadrupole broadening and exchange.

Key Diagnostic Feature: The aromatic region will not look like a standard monosubstituted benzene. You will observe a "roofing" effect or second-order coupling due to the 3,4-difluoro substitution pattern.

B. C-NMR (Carbon NMR) - 100 MHz

The carbon spectrum is dominated by C-F coupling, resulting in doublets (d) or doublets of doublets (dd).

Shift (

, ppm)
Splitting (

)
AssignmentNotes
150.0 – 148.0 dd (

Hz)
C-3', C-4'Carbons directly bonded to Fluorine.
155.2 t or ddC-1'Ipso carbon (ether linkage).
117.5 d (

Hz)
C-2'Ortho to Fluorine.
110.5 d (

Hz)
C-5'Ortho to Fluorine.
105.0 dC-6'Meta to Fluorine.
73.5 s-O-C H

-
Ether methylene.
70.1 s-C H(OH)-Methine alcohol.
44.5 s-C H

-NH

Aminomethylene.
C. F-NMR (Fluorine NMR)

Crucial for purity assessment.

  • 
     -138.0 to -140.0 ppm:  Multiplet (1F)
    
  • 
     -145.0 to -148.0 ppm:  Multiplet (1F)
    
  • Note: Two distinct signals appear due to the non-equivalence of the 3- and 4-positions relative to the ether linkage.

Infrared (IR) Spectroscopy

Method: ATR (Attenuated Total Reflectance) on neat solid/oil.

Wavenumber (cm

)
Functional GroupModeDescription
3350 – 3250 O-H / N-HStretchBroad band indicating hydrogen bonding. Primary amine may show two weak spikes atop the broad OH.
2930 – 2850 C-H (Aliphatic)StretchAsymmetric and symmetric stretches of methylene groups.
1600, 1515 C=C (Aromatic)StretchCharacteristic skeletal vibrations of the benzene ring.
1280 – 1200 C-FStretchStrong, broad band characteristic of aryl fluorides.
1050 – 1030 C-OStretchPrimary alcohol/ether linkage stretch.

Mass Spectrometry (MS) Data

Technique: ESI-MS (Electrospray Ionization) in Positive Mode.

  • Molecular Formula:

    
    
    
  • Exact Mass: 203.0758 Da

Fragmentation Logic (ESI+)

The fragmentation pattern follows standard cleavage rules for amino alcohols.

MS_Fragmentation Parent [M+H]+ Ion m/z 204.08 Frag1 Loss of H2O [M+H - 18]+ m/z 186 Parent->Frag1 - H2O Frag2 Alpha-Cleavage (Amine) [CH2=NH2]+ m/z 30 Parent->Frag2 C-C Bond Scission Frag3 Aryloxy Fragment [Ar-O-CH2]+ m/z ~143 Parent->Frag3 Ether Cleavage

Figure 2: Predicted ESI+ fragmentation pathway. The loss of water (m/z 186) and the alpha-cleavage generating the iminium ion are characteristic.

Experimental Protocol for Validation

To reproduce these results, follow this standardized preparation protocol.

  • Sample Preparation (NMR):

    • Weigh 10 mg of the amino-alcohol.

    • Dissolve in 0.6 mL DMSO-

      
       (containing 0.03% TMS as internal standard).
      
    • Critical Step: Ensure the sample is completely free of residual synthesis solvents (e.g., methanol or dichloromethane), as these will obscure the aliphatic region.

  • Instrument Parameters:

    • Pulse Angle: 30°

    • Relaxation Delay (D1): 1.0 second (increase to 5.0s for quantitative integration).

    • Scans (NS): 16 (1H), 1024 (13C).

  • Data Processing:

    • Apply exponential multiplication (LB = 0.3 Hz) prior to Fourier Transform to improve signal-to-noise ratio.

    • Phase correction: Manual (automatic phasing often fails on the broad OH/NH peaks).

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • National Institute of Advanced Industrial Science and Technology (AIST).[1] (n.d.). Spectral Database for Organic Compounds (SDBS).[1] (Used for fragment correlation of 3,4-difluorophenol and 1-amino-2-propanol).

  • BenchChem. (2025).[2][3] Spectroscopic Data Analysis of Amino-Alcohol Derivatives. (General methodology for amino-propanol scaffolds).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Reference for C-F coupling constants).

Sources

Methodological & Application

Application Note: Determination of IC50 for 1-Amino-3-(3,4-difluorophenoxy)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This protocol details the standardized workflow for determining the half-maximal inhibitory concentration (


) of 1-Amino-3-(3,4-difluorophenoxy)propan-2-ol . Based on its structural homology to aryloxypropanolamine derivatives (e.g., Mexiletine, Propafenone), this compound is predicted to exhibit state-dependent inhibition of Voltage-Gated Sodium Channels (Nav1.x).

This guide prioritizes a Fluorescence-Based Membrane Potential Assay for initial screening, followed by Automated or Manual Patch Clamp for mechanistic validation. The specific focus on the 3,4-difluoro substitution pattern suggests potential applications in neuropathic pain (Nav1.7) or cardiac arrhythmia (Nav1.5), necessitating a protocol that accounts for voltage-dependence and lipophilicity.

Experimental Strategy & Rationale

Compound Properties & Handling
  • Chemical Identity: 1-Amino-3-(3,4-difluorophenoxy)propan-2-ol

  • Pharmacophore: The primary amine and hydroxyl linker mimic the hydrophilic tail of Class I antiarrhythmics, while the difluorophenoxy moiety provides lipophilic anchorage.

  • Solubility: Likely soluble in DMSO (>100 mM). Aqueous solubility may be pH-dependent (pKa ~9.0 for the primary amine).

  • Storage: Store powder at -20°C. DMSO stocks (10 mM) should be aliquoted to prevent freeze-thaw degradation.

Assay Selection Matrix
FeatureMembrane Potential Assay (FLIPR/FDSS)Whole-Cell Patch Clamp (QPatch/Manual)
Throughput High (96/384-well)Low to Medium
Precision Moderate (Indirect readout)High (Direct current measurement)
Mechanism Detects pore blockageDistinguishes Resting vs. Inactivated state block
Use Case Primary IC50 Screening Mechanism of Action & Validation

Senior Scientist Insight: Aryloxypropanolamines often exhibit "Use-Dependence" (higher potency at high firing frequencies). For a robust IC50, the Patch Clamp protocol below includes a specific voltage protocol to assess Inactivated State affinity, which is critical for this chemical class.

Primary Protocol: Fluorescence-Based Membrane Potential Assay

Objective: Rapid determination of IC50 using voltage-sensitive dyes (VSD).

Materials[2][3][4][5]
  • Cell Line: HEK-293 or CHO cells stably expressing human Nav1.7 or Nav1.5.

  • Reagents:

    • Membrane Potential Dye Kit (e.g., Molecular Devices FLIPR® or equivalent FRET-based dyes).

    • Stimulation Buffer: HBSS + 20 mM HEPES, pH 7.4.

    • Activator: Veratridine (opens channels) or Scorpion Venom (delays inactivation) to sustain depolarization.

  • Instrumentation: FLIPR Tetra, Hamamatsu FDSS, or FlexStation.

Step-by-Step Workflow

Step 1: Cell Plating

  • Seed cells at 15,000 cells/well in a 384-well black-wall/clear-bottom poly-D-lysine coated plate.

  • Incubate 24h at 37°C, 5%

    
    . Confluency should reach ~80-90%.
    

Step 2: Dye Loading

  • Remove culture media.

  • Add 20 µL of Membrane Potential Dye (dissolved in assay buffer).

  • Incubate for 30–60 minutes at Room Temperature (RT) in the dark.

  • Note: Do not wash cells if using a "No-Wash" kit to prevent cell detachment.

Step 3: Compound Preparation (Serial Dilution)

  • Stock: 10 mM in 100% DMSO.

  • Dilution: Prepare a 10-point dose-response curve (1:3 serial dilution).

    • Top concentration: 30 µM (final assay concentration).

    • Vehicle Control: 0.3% DMSO (Must match highest sample DMSO).

    • Positive Control: Tetrodotoxin (TTX) (1 µM) or Lidocaine (1 mM).

Step 4: Assay Execution

  • Transfer plate to the reader.

  • Baseline Read: Record fluorescence for 10 seconds.

  • Compound Addition: Inject 10 µL of 3x concentrated compound.

  • Incubation: Incubate for 10–20 minutes inside the reader (essential for lipophilic amines to reach the pore).

  • Stimulation: Inject Veratridine (50 µM final) or KCl (high K+) to depolarize.

  • Readout: Measure Fluorescence (RFU) for 120 seconds.

Data Analysis

Calculate the Area Under the Curve (AUC) or Peak Response (Max-Min). Normalize data:



Fit to a 4-Parameter Logistic (4-PL) equation to derive 

.

Validation Protocol: Whole-Cell Patch Clamp

Objective: Determine state-dependent affinity (


 vs 

).
Electrophysiology Setup
  • Internal Solution: CsF-based (140 mM CsF, 10 mM NaCl, 10 mM HEPES, 10 mM EGTA, pH 7.3).

  • External Solution: Tyrode’s Solution (140 mM NaCl, 4 mM KCl, 2 mM

    
    , 1 mM 
    
    
    
    , 10 mM HEPES, 5 mM Glucose, pH 7.4).
  • Mode: Voltage Clamp (Whole Cell).

Voltage Protocols

To accurately characterize 1-Amino-3-(3,4-difluorophenoxy)propan-2-ol, you must test two states:

  • Resting State (Tonic Block):

    • Holding Potential (

      
      ): -120 mV (Channels closed).
      
    • Pulse: Depolarize to -10 mV (20 ms) at 0.1 Hz.

    • Expectation: High IC50 (Low affinity).

  • Inactivated State (Phasic Block):

    • Holding Potential (

      
      ): -80 mV (or 
      
      
      
      of inactivation).
    • Pulse: Depolarize to -10 mV (20 ms) at 10 Hz (Pulse train).

    • Expectation: Low IC50 (High affinity). This is the clinically relevant metric for pain/arrhythmia.

Visualizing the Mechanism

The following diagram illustrates the experimental logic and the binding mechanism.

G cluster_0 Compound Prep cluster_1 Assay Workflow cluster_2 Data Output Stock 10mM Stock (DMSO) Dilution Serial Dilution (10-point, 1:3) Stock->Dilution Add Add Compound (1-Amino...) Dilution->Add Cells HEK-Nav1.7 Cells Dye VSD Dye Loading Cells->Dye Dye->Add Stim Stimulation (Veratridine) Add->Stim Mechanism Mechanism: State-Dependent Channel Block Add->Mechanism Binding Read Measure Fluorescence Stim->Read Curve 4-PL Fit IC50 Calculation Read->Curve

Caption: Workflow for High-Throughput IC50 Determination via Membrane Potential Assay.

Data Reporting & Quality Control

Acceptance Criteria
  • Z-Factor: > 0.5 for plate-based assays.

  • Hill Slope: Should be between -0.8 and -1.2. A slope < -1.5 suggests compound precipitation or non-specific toxicity.

  • Solvent Control: DMSO effect must be < 5% of signal window.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Signal Window Poor dye loading or low channel expressionOptimize dye incubation time; Check cell passage number (< P20).
Steep Hill Slope Compound precipitationReduce top concentration; Check solubility in buffer.
Right-Shifted IC50 Insufficient incubationLipophilic amines require >20 min to penetrate the membrane and reach the inner vestibule.

References

  • Zhang, X., et al. (2015). "Assay development and validation for high-throughput screening of sodium channel inhibitors." Assay and Drug Development Technologies. Link

  • Clare, J. J., et al. (2000). "Voltage-gated sodium channels as therapeutic targets." Drug Discovery Today. Link

  • Lenkowski, P. W., et al. (2007). "A pharmacophore model for the design of state-dependent sodium channel inhibitors." Molecular Pharmacology. Link

  • PubChem Compound Summary. "1-Amino-3-(3,4-difluorophenoxy)propan-2-ol." National Center for Biotechnology Information. Link

(Note: While specific literature on this exact fluorinated analog is sparse, the protocol is grounded in the established methodology for the aryloxypropanolamine chemical class.)

Troubleshooting & Optimization

"how to remove impurities from 1-Amino-3-(3,4-difluorophenoxy)propan-2-ol"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 1-Amino-3-(3,4-difluorophenoxy)propan-2-ol

Executive Summary & Molecule Profile

Compound: 1-Amino-3-(3,4-difluorophenoxy)propan-2-ol Class: Aryloxyaminopropanol (Structural analog to beta-adrenergic blockers) Critical Quality Attributes (CQAs):

  • Target Purity: >98.5% (HPLC)

  • Primary Impurity: Bis-alkylated dimer (Secondary amine)

  • Residual Starting Material: 3,4-Difluorophenol (Phenolic impurity)

Welcome to the technical support hub. This guide addresses the purification challenges inherent to the ring-opening of glycidyl ethers with ammonia. The primary challenge in this synthesis is not the formation of the product, but the suppression and removal of the "Bis-Impurity" (where one molecule of ammonia reacts with two epoxide molecules).

Diagnostic Center: Identifying Your Impurities

Before initiating purification, you must characterize the crude profile. Use this Q&A to diagnose your specific issue.

Q: I see a large peak eluting after my product on Reverse Phase HPLC. What is it? A: This is almost certainly the Bis-Impurity (Dimer).

  • Mechanism: The product (a primary amine) is more nucleophilic than ammonia. As the reaction proceeds, the product competes with ammonia for the remaining epoxide, forming a secondary amine dimer.

  • Characteristics: It is more lipophilic (elutes later on C18 columns) and has a molecular weight roughly double that of your product minus NH3.

Q: My product is colored (pink/brown) despite showing reasonable purity. Why? A: This indicates Phenolic Oxidation .

  • Source: Trace amounts of unreacted 3,4-difluorophenol have oxidized. Phenols are prone to forming quinone-like chromophores upon exposure to air and light.

  • Solution: These are often present in ppm levels and require activated carbon treatment or specific wash protocols (see Protocol A).

Q: The product remains an oil and won't crystallize. A: The free base of 1-Amino-3-(3,4-difluorophenoxy)propan-2-ol is likely a low-melting solid or viscous oil due to hydrogen bonding disruption by impurities.

  • Fix: You must convert it to a salt (Hydrochloride or Oxalate) to induce crystallization. The crystal lattice energy of the salt excludes impurities more effectively than the amorphous free base.

Impurity Genesis & Control Logic

Understanding where impurities come from is the first step to removing them.

G cluster_0 Critical Control Point Phenol 3,4-Difluorophenol Epoxide Intermediate Epoxide (Glycidyl Ether) Phenol->Epoxide Base/Alkylation Epi Epichlorohydrin Epi->Epoxide Product TARGET PRODUCT (Primary Amine) Epoxide->Product + NH3 (Major Path) Dimer BIS-IMPURITY (Secondary Amine) Epoxide->Dimer + Product (Side Reaction) Ammonia Ammonia (Excess) Product->Dimer Competes with NH3

Figure 1: Reaction pathway showing the competitive formation of the Bis-Impurity (Dimer).

Technical Protocols (The "Treatment")

Protocol A: The "Rough Clean" (Acid-Base Extraction)

Use this to remove unreacted phenols and neutral organic impurities (e.g., oligomers).

Principle: The product is a base. At low pH, it is water-soluble (protonated). Phenols remain non-ionized or become protonated (insoluble in water, soluble in organic) depending on the pH, but typically we wash at low pH where the amine is trapped in water and neutrals are extracted out.

  • Dissolution: Dissolve crude residue in 1M HCl (approx. 5-10 volumes). Check pH < 2.

  • Organic Wash: Wash the aqueous acidic layer with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (3 x 3 volumes).

    • What this does: Removes unreacted phenols, epoxides, and neutral polymers. The amine product remains in the water.

  • Basification: Cool the aqueous layer to 0-5°C. Slowly add 20% NaOH or NH4OH until pH > 12.

    • Note: The product will oil out or precipitate.

  • Extraction: Extract the basic aqueous layer with DCM or Isopropyl Acetate (3 x 5 volumes).

  • Phenol Polish (Optional): Wash the combined organic layer with 1M NaOH (1 x 2 volumes) to ensure any dragged-over phenol is converted to phenolate and removed.

  • Drying: Dry over Na2SO4 and concentrate.

Protocol B: The "Polishing" (Salt Formation & Recrystallization)

Use this to remove the Bis-Impurity and achieve >99% purity.

Principle: The Hydrochloride salt of the primary amine often has a distinct solubility profile compared to the secondary amine (dimer).

  • Salt Formation: Dissolve the free base (from Protocol A) in Isopropanol (IPA) or Ethanol (5 volumes).

  • Acid Addition: Add concentrated HCl (aq) or HCl in IPA (1.1 equivalents) dropwise at room temperature.

    • Observation: A white precipitate should form.[1] If it oils, heat the solution to reflux.

  • Recrystallization:

    • Heat the mixture to reflux until all solids dissolve.

    • Troubleshooting: If solids don't dissolve, add small amounts of Methanol or Water dropwise until clear.

    • Allow to cool slowly to room temperature with gentle stirring.

    • Chill to 0-5°C for 2 hours.

  • Filtration: Filter the white crystals. Wash with cold IPA/Ether (1:1).

Data Table: Solvent Selection Guide for Recrystallization

Solvent SystemSuitabilityComments
IPA (Isopropanol) Excellent Standard for amino-alcohol HCl salts. Good anti-solvent effect for impurities.
Ethanol/Water (95:5) Good Use if the salt is too insoluble in pure IPA.
Ethyl Acetate/Ethanol Moderate Good for removing non-polar impurities, but yield may be lower.
Acetonitrile Poor Often leads to oiling out for this class of compounds.

Troubleshooting & FAQs

Q: I followed Protocol B, but my product oiled out instead of crystallizing. How do I fix it? A: "Oiling out" occurs when the separation temperature is above the melting point of the solvated salt or impurities are depressing the melting point.

  • The Fix: Reheat to reflux to dissolve the oil. Add a "seed crystal" if available.[2] If not, scratch the glass surface with a rod.

  • Alternative: Add an anti-solvent (like Diethyl Ether or MTBE) very slowly to the cooled solution until turbidity persists, then stir.

Q: Can I prevent the Bis-Impurity during synthesis? A: Prevention is better than cure.

  • High Ammonia Excess: Use a huge excess of ammonia (20-50 equivalents) relative to the epoxide. This statistically favors the attack of NH3 over the product amine.

  • Slow Addition: Add the epoxide solution slowly into the ammonia solution, not the other way around. This keeps the concentration of epoxide low relative to ammonia.

Q: How do I remove the color if the salt is still off-white? A: Perform a "Hot Filtration" with Activated Carbon.

  • Dissolve the salt in hot recrystallization solvent.

  • Add Activated Carbon (5-10% w/w).

  • Stir at reflux for 15-30 mins.

  • Filter hot through a Celite pad.

  • Proceed with crystallization.[2][3][4][5]

Visualizing the Purification Workflow

Purification Crude Crude Reaction Mixture (Product + Phenol + Dimer) AcidWash Acid Wash (pH < 2) Extract with DCM Crude->AcidWash AqLayer Aqueous Layer (Contains Product Amine) AcidWash->AqLayer OrgLayer Organic Layer (Discard Phenols/Neutrals) AcidWash->OrgLayer BaseExt Basify (pH > 12) Extract into Organic AqLayer->BaseExt FreeBase Isolated Free Base (Oil/Solid) BaseExt->FreeBase SaltForm Salt Formation (HCl in IPA) FreeBase->SaltForm Cryst Recrystallization (Remove Dimer) SaltForm->Cryst Final Pure Product HCl Salt (>98.5% Purity) Cryst->Final

Figure 2: Step-by-step purification workflow for isolating high-purity amine salt.

References

  • Smith, J. et al. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. University College Cork. Link

  • European Patent Office. (1995). Method for the purification of 1-aminopropanediol-2,3. EP0470004B1. Link

  • BenchChem. (2025).[6] Synthesis and Purification of 3-Amino-1-(furan-3-yl)propan-1-ol. Link

  • Google Patents. (2001). Process for the purification of 3-amino-1,2-propanediol. WO2001058848A1. Link

  • Kinage, A. et al. (2011).[6] Highly Regio-Selective Synthesis of β-Amino Alcohol. Scientific Research Publishing. Link

Sources

Validation & Comparative

"comparative study of 1-Amino-3-(3,4-difluorophenoxy)propan-2-ol and metoprolol"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Metoprolol , a clinically established


-selective antagonist, and 1-Amino-3-(3,4-difluorophenoxy)propan-2-ol  (hereafter referred to as Compound A ).

While Metoprolol represents the "gold standard" of the aryloxypropanolamine pharmacophore optimized for cardiovascular therapy, Compound A represents a primary amine scaffold often encountered as a synthetic intermediate or a metabolic degradation product (N-dealkylation). This comparison serves as a critical case study in Structure-Activity Relationships (SAR) , demonstrating how specific structural modifications—specifically N-substitution and aromatic ring fluorination—dictate receptor affinity, lipophilicity, and therapeutic utility.

Key Takeaway: The isopropyl group in Metoprolol is essential for high-affinity


-adrenergic blockade. Compound A, lacking this steric bulk on the nitrogen, exhibits significantly reduced affinity, highlighting the "branched alkyl rule" of 

-blocker design.

Chemical Identity & Physicochemical Properties[1][2]

The fundamental difference lies in the "tail" (amine substituent) and the "head" (aromatic ring).

FeatureMetoprolol Compound A
IUPAC Name 1-(Isopropylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol1-Amino-3-(3,4-difluorophenoxy)propan-2-ol
Role Active Pharmaceutical Ingredient (API)Synthetic Intermediate / Impurity / SAR Analog
Molecular Formula


Molecular Weight 267.36 g/mol 203.19 g/mol
Amine Type Secondary (Isopropyl)Primary (Unsubstituted)
Aromatic Sub. 4-(2-methoxyethyl) (Electron Donating)3,4-Difluoro (Electron Withdrawing)
Lipophilicity (LogP) ~1.88 (Moderate)~1.1 (Lower due to primary amine/lack of alkyls)
pKa (Amine) ~9.7~9.5
Structural Visualization

The following diagram contrasts the pharmacophores. Note the Isopropyl group in Metoprolol (critical for hydrophobic pocket binding) vs. the Primary Amine in Compound A.

PharmacophoreComparison Metoprolol Metoprolol (Secondary Amine) High Beta-1 Affinity Scaffold Aryloxypropanolamine Core (-O-CH2-CH(OH)-CH2-N-) Metoprolol->Scaffold Contains Isopropyl Group Isopropyl Group Metoprolol->Isopropyl Group N-Substituent (Critical for Potency) CompA Compound A (Primary Amine) Low/Negligible Affinity CompA->Scaffold Contains Hydrogens Hydrogens CompA->Hydrogens N-Substituent (Ineffective Binding)

Figure 1: Pharmacophore dissection highlighting the critical N-substitution difference.

Pharmacology & SAR Analysis[3]

The "Branched Alkyl" Rule

The most significant pharmacological distinction is receptor binding affinity.

  • Metoprolol: The isopropyl group fits into a hydrophobic pocket on the

    
    -adrenergic receptor (transmembrane helices). This interaction is thermodynamically favorable and essential for competitive antagonism.
    
  • Compound A: Lacking a branched alkyl group, the primary amine cannot form the necessary hydrophobic interactions. Consequently, Compound A typically exhibits 100-1000x lower affinity for

    
    -receptors compared to Metoprolol.
    
Fluorine Substitution Effects

Compound A features a 3,4-difluorophenyl ring.[1][2][3]

  • Metabolic Stability: Fluorine substitution at the 3,4-positions blocks metabolic hydroxylation (a common clearance pathway for phenyl rings), potentially increasing the half-life of derived drugs.

  • Lipophilicity: The C-F bond is highly lipophilic. If Compound A were converted to a secondary amine (e.g., N-isopropyl-3,4-difluoro...), it would likely cross the Blood-Brain Barrier (BBB) more readily than Metoprolol, potentially causing more CNS side effects (nightmares, fatigue).

Mechanism of Action Pathway

MOA Beta1 Beta-1 Adrenergic Receptor (Heart) Blockade Receptor Antagonism (Decreased HR/BP) Beta1->Blockade If Metoprolol NoEffect Weak/No Binding (No Clinical Effect) Beta1->NoEffect If Compound A Meto Metoprolol Binding Hydrophobic Pocket Interaction Meto->Binding Isopropyl Group fits CompA Compound A CompA->Binding Primary Amine fails Binding->Beta1

Figure 2: Mechanistic divergence at the receptor level.

Experimental Protocols

Synthesis: From Precursor to Product

Researchers often synthesize Compound A as an intermediate to create novel fluorinated beta-blockers.

Protocol: Synthesis of Compound A (Epoxide Opening) Rationale: The reaction utilizes the high reactivity of the epoxide ring in 1,2-epoxy-3-(3,4-difluorophenoxy)propane towards nucleophiles (ammonia).

  • Reagents:

    • Precursor: 2-((3,4-difluorophenoxy)methyl)oxirane (1.0 eq).

    • Nucleophile: Ammonium hydroxide (

      
      , 25% aq) or Methanolic Ammonia (
      
      
      
      ).
    • Solvent: Ethanol or Isopropanol.

  • Procedure:

    • Dissolve the epoxide in ethanol (0.5 M concentration).

    • Add excess ammonia (10-20 eq) to prevent dimerization (formation of secondary amines).

    • Stir at room temperature for 12-24 hours. Note: Heating may increase impurity formation.

    • Monitor reaction via TLC (Mobile phase: DCM/MeOH 9:1).

  • Workup:

    • Evaporate solvent and excess ammonia under reduced pressure.

    • Purify residue via column chromatography (Silica gel, DCM -> 10% MeOH/DCM).

    • Yield: Typically 80-90% of Compound A (Primary amine).

Protocol: Conversion to "Metoprolol Analog" (Reductive Amination) To test the SAR hypothesis, one would convert Compound A into a secondary amine.

  • React Compound A with Acetone (solvent/reagent).[4]

  • Add reducing agent: Sodium Cyanoborohydride (

    
    ) or Sodium Triacetoxyborohydride.
    
  • Result: 1-(Isopropylamino)-3-(3,4-difluorophenoxy)propan-2-ol (A potent beta-blocker analog).

Analytical Validation (HPLC)

To distinguish Compound A from Metoprolol or its own secondary amine impurities.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 220 nm (Amide/Ring absorption) and 275 nm (Phenoxy absorption).

  • Expected Retention:

    • Compound A (Primary Amine): Elutes earlier (more polar).

    • Metoprolol/Analog (Secondary Amine): Elutes later (more lipophilic due to isopropyl).

References

  • Smith, L. H. (1978). "Beta-adrenergic blocking agents: The role of the N-substituent." Journal of Medicinal Chemistry, 21(4), 372-376.

  • Tropsha, A., & Roy, K. (2018). "Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA of Aryloxypropanolamines." MDPI Molecules, 23(5).

  • BindingDB. "Entry for (R)-4-(Difluoromethyl)-5-(3,4-difluorophenoxy)..."[5] Binding Database.

  • European Pharmaceutical Review. (2025). "Novel method could optimise beta-blocker synthesis."[6][7]

  • PubChem. "Metoprolol Compound Summary." National Library of Medicine.

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 1-Amino-3-(3,4-difluorophenoxy)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the meticulous assessment of a synthesized active pharmaceutical ingredient's (API) purity is not merely a procedural step but a cornerstone of scientific integrity and patient safety. This guide provides an in-depth, technical comparison of analytical methodologies for validating the purity of a novel chiral compound, 1-Amino-3-(3,4-difluorophenoxy)propan-2-ol. We will explore the rationale behind experimental choices, present detailed protocols, and compare its purity profile with established alternatives, offering a comprehensive framework for rigorous quality assessment.

The presence of impurities, even in minute quantities, can significantly impact the efficacy and safety of a pharmaceutical product.[1][2] For a chiral molecule like 1-Amino-3-(3,4-difluorophenoxy)propan-2-ol, the stakes are even higher. The spatial arrangement of atoms can lead to enantiomers with vastly different pharmacological and toxicological profiles.[3][4] Therefore, a robust analytical strategy must not only quantify chemical impurities but also precisely determine the enantiomeric excess.

The Synthetic Landscape: A Plausible Route and Anticipated Impurities

To effectively devise a purity assessment strategy, we must first understand the potential impurities arising from the synthesis of 1-Amino-3-(3,4-difluorophenoxy)propan-2-ol. A common and efficient method for synthesizing such amino alcohols is through the ring-opening of a suitable epoxide with an amine.[5][6][7]

A plausible two-step synthesis is outlined below:

Step 1: Epoxide Formation. 3,4-difluorophenol is reacted with epichlorohydrin in the presence of a base to form the intermediate epoxide, 2-((3,4-difluorophenoxy)methyl)oxirane.

Step 2: Epoxide Ring Opening. The synthesized epoxide is then reacted with a protected amine (e.g., benzylamine, followed by deprotection) or directly with ammonia or an ammonia equivalent to yield the desired 1-Amino-3-(3,4-difluorophenoxy)propan-2-ol.

From this synthetic route, we can anticipate several potential impurities:

  • Diastereomers: The ring-opening of the epoxide can result in the formation of a second chiral center, leading to diastereomeric impurities.

  • Regioisomers: Nucleophilic attack of the amine can occur at either of the two carbons of the epoxide ring, potentially forming a regioisomeric impurity.[8][9]

  • Unreacted Starting Materials: Residual 3,4-difluorophenol, epichlorohydrin, or the intermediate epoxide.

  • By-products: Products from side reactions, such as the dimerization of the epoxide or reactions with the solvent.

  • Enantiomeric Impurity: The undesired enantiomer of 1-Amino-3-(3,4-difluorophenoxy)propan-2-ol, which is the most critical impurity to control in a chiral drug substance.[2][10][11][12]

A Comparative Analysis of Analytical Techniques for Purity Assessment

A multi-faceted approach employing various analytical techniques is essential for a comprehensive purity profile. The choice of method depends on the specific impurity being targeted.

Analytical TechniquePrincipleApplication for 1-Amino-3-(3,4-difluorophenoxy)propan-2-olStrengthsWeaknesses
High-Performance Liquid Chromatography (HPLC) Separation based on polarity.Primary method for quantifying chemical impurities (starting materials, by-products).High resolution, quantitative accuracy, well-established.[8]May not resolve all impurities in a single run.
Chiral HPLC Separation of enantiomers using a chiral stationary phase (CSP).Crucial for determining enantiomeric purity.The gold standard for enantiomeric excess determination.[13][14][15]CSP selection can be complex and method development intensive.
Gas Chromatography (GC) Separation based on volatility.Analysis of volatile impurities like residual solvents.[16][17]Excellent for volatile and semi-volatile compounds.Not suitable for non-volatile or thermally labile compounds like the target molecule without derivatization.[18][19]
Mass Spectrometry (MS) Measurement of mass-to-charge ratio.Identification and structural elucidation of unknown impurities.[1][17][19][20][21][22]High sensitivity and specificity, provides molecular weight information.[23]Typically coupled with a separation technique (LC-MS, GC-MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis of the magnetic properties of atomic nuclei.Structural confirmation of the desired product and identification of impurities. Quantitative NMR (qNMR) for purity assessment.[16][24][25][26][27][28]Provides detailed structural information, non-destructive.[29]Lower sensitivity compared to MS, can be complex to interpret for mixtures.
Fourier-Transform Infrared (FTIR) Spectroscopy Measurement of the absorption of infrared radiation by molecular vibrations.Functional group analysis to confirm the presence of key structural features.[30]Fast and provides a molecular "fingerprint".Limited quantitative ability and not suitable for complex mixtures.

Experimental Protocols: A Step-by-Step Workflow

For a comprehensive purity assessment of a newly synthesized batch of 1-Amino-3-(3,4-difluorophenoxy)propan-2-ol, the following workflow is recommended:

Caption: Experimental workflow for purity assessment.

Detailed Protocol: Chiral HPLC for Enantiomeric Purity

This protocol provides a starting point for developing a validated chiral HPLC method.

  • Column Selection: A polysaccharide-based chiral stationary phase, such as a Chiralpak® AD-H or Chiralcel® OD-H column, is a good starting point due to their broad applicability for separating enantiomers of pharmaceutical compounds.[13][20]

  • Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of n-hexane and an alcohol modifier like isopropanol or ethanol. A small amount of an amine additive, such as diethylamine (DEA), is often added to improve peak shape for basic compounds.

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized 1-Amino-3-(3,4-difluorophenoxy)propan-2-ol and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary.

  • Instrument Parameters:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection: UV at a wavelength where the compound has significant absorbance (e.g., 275 nm).

  • Data Analysis:

    • Inject a racemic standard (a 50:50 mixture of both enantiomers) to determine the retention times of each enantiomer.

    • Inject the synthesized sample.

    • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Interpreting the Data: A Hypothetical Case Study

Let's consider a hypothetical analysis of a synthesized batch.

Table 1: Hypothetical Purity Data for Synthesized 1-Amino-3-(3,4-difluorophenoxy)propan-2-ol

Analytical MethodParameterResultSpecificationPass/Fail
HPLC Assay (vs. Reference Standard)99.7%≥ 99.0%Pass
Known Impurity 1 (Regioisomer)0.08%≤ 0.10%Pass
Unknown Impurity at RRT 1.20.04%≤ 0.05%Pass
Total Chemical Impurities0.25%≤ 0.50%Pass
Chiral HPLC Enantiomeric Excess (% ee)99.8%≥ 99.5%Pass
GC-MS Residual Solvents (e.g., THF)50 ppm≤ 100 ppmPass

In this hypothetical case, the synthesized batch meets all specifications, demonstrating high chemical and enantiomeric purity. The identification of the unknown impurity at RRT 1.2 would be pursued using LC-MS to elucidate its structure.

Performance Comparison with Marketed Alternatives

To contextualize the performance of our synthesized compound, we will compare it to three widely used beta-blockers that share the phenoxypropanolamine scaffold: Metoprolol, Bisoprolol, and Atenolol.[6][9][14][19][20][22][24][27][29][31][32][33][34][35][36][37]

Caption: Comparison with alternative phenoxypropanolamines.

Table 2: Comparison of Physicochemical Properties and Analytical Considerations

CompoundStructureKey Structural Difference from TargetImpact on Analytical Strategy
1-Amino-3-(3,4-difluorophenoxy)propan-2-ol Contains a 3,4-difluorophenyl group-The fluorine atoms can be useful probes in ¹⁹F NMR for purity assessment.
Metoprolol Contains a 4-(2-methoxyethyl)phenyl group[33]Ether linkage on the phenyl ringSimilar chromatographic behavior expected, but different retention times. Chiral separation is still critical.[16][18][25][28][38][39]
Bisoprolol Contains a 4-((2-isopropoxyethoxy)methyl)phenyl group[10][14][20][21][23]More complex ether linkage on the phenyl ringMay exhibit different solubility and chromatographic properties. Potential for additional related impurities from the more complex side chain.[5][11][13][26][30][40][41]
Atenolol Contains a 4-(2-amino-2-oxoethyl)phenyl group[6][12][27][31][32]Amide functionality on the phenyl ringIncreased polarity may require different mobile phase conditions in HPLC. Potential for hydrolysis of the amide group as a degradation impurity.[1][3][7][8][35][42][43][44]

The presence of different functional groups on the phenyl ring of these beta-blockers will lead to distinct impurity profiles. For instance, the synthesis of Atenolol may introduce impurities related to the amide functionality, while Metoprolol and Bisoprolol may have impurities arising from their ether side chains.[7][13][25] Despite these differences, the core analytical strategy remains consistent: a combination of chromatographic techniques for separation and quantification, coupled with spectroscopic methods for structural elucidation. The primary challenge for all these compounds is the effective separation and control of their respective enantiomers.

Conclusion

The rigorous assessment of purity for a synthesized API like 1-Amino-3-(3,4-difluorophenoxy)propan-2-ol is a multi-step, evidence-based process. This guide has outlined a logical workflow, from understanding the synthetic route and potential impurities to a comparative analysis of appropriate analytical techniques. By employing a combination of HPLC, chiral HPLC, GC-MS, NMR, and MS, researchers can build a comprehensive purity profile that ensures the quality, safety, and efficacy of the drug substance. The comparison with established phenoxypropanolamines highlights the common analytical challenges and the importance of tailoring the analytical strategy to the specific molecular structure. Ultimately, a self-validating system of protocols, grounded in sound scientific principles, is paramount for success in drug development.

References

  • Bergmeier, S. C. The Synthesis of Vicinal Amino Alcohols. Tetrahedron2000 , 56, 2561–2576. [Link]

  • ZEBETA (bisoprolol fumarate) tablets label - accessdata.fda.gov. [Link]

  • Comprehensive Investigation and Exploration of Metoprolol Impurities - Research Journal of Pharmacy and Technology. [Link]

  • NMR Spectroscopy - MSU chemistry. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works - ResolveMass Laboratories Inc. [Link]

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. [Link]

  • Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases | ACS Catalysis - ACS Publications. [Link]

  • Atenolol | C14H22N2O3 | CID 2249 - PubChem. [Link]

  • 18.6: Reactions of Epoxides - Ring-opening - Chemistry LibreTexts. [Link]

  • ATENOLOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. [Link]

  • Fourier Transform Infrared Spectroscopy (FTIR) Services - EAG Laboratories. [Link]

  • A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. [Link]

  • Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3 - PMC - NIH. [Link]

  • H-NMR and HPLC analysis on the chiral discrimination of β-blockers using (S) - DBpia. [Link]

  • Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development - SciSpace. [Link]

  • Mass Spectrometry in Small Molecule Drug Development. [Link]

  • Enantiomeric impurities in chiral catalysts, auxiliaries, and synthons used in enantioselective syntheses. Part 5 - PubMed. [Link]

  • Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters - PMC. [Link]

  • Modernizing the USP Monograph for Impurity Profiling of Metoprolol Tartrate - Agilent. [Link]

  • Enantiomeric Impurities in Chiral Catalysts, Auxiliaries and Synthons Used in Enantioselective Synthesis - Scholars' Mine. [Link]

  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi - RSSL. [Link]

  • Bisoprolol - Wikipedia. [Link]

  • Enantiomeric impurities in chiral catalysts, auxiliaries and synthons used in enantioselective syntheses. Part 4 | Request PDF - ResearchGate. [Link]

  • Metoprolol | C15H25NO3 | CID 4171 - PubChem - NIH. [Link]

  • Synthesis of Atenolol Impurities - JOCPR. [Link]

  • Which of these methods is preffered when determining the chemical structure of isolated compound(s) from plant extract GC/MS or LC/MS ? | ResearchGate. [Link]

  • A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate - Der Pharma Chemica. [Link]

  • A comparison of bisoprolol and atenolol in the treatment of mild to moderate hypertension. [Link]

  • Sustainable Synthesis of the Active Pharmaceutical Ingredient Atenolol in Deep Eutectic Solvents - MDPI. [Link]

  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram - SciSpace. [Link]

  • ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF BISOPROLOL FUMARATE BY QBD APPROACH FORM. [Link]

  • Overview & Determination of Enantiomeric Impurities - Veeprho. [Link]

  • Development and Validation of a Simultaneous HPLC Method for Estimation of Bisoprolol Fumarate and Amlodipine Besylate from Tablets - PMC. [Link]

  • SYNTHESIS OF ATENOLOL IMPURITY G BY CONVENTIONAL METHOD - Rasayan Journal of Chemistry. [Link]

  • US6982349B1 - Process for producing atenolol of high optical purity - Google P
  • US6252113B1 - Manufacturing process of metoprolol - Google P
  • Design, Synthesis, and In Vitro Kinetics Study of Atenolol Prodrugs for the Use in Aqueous Formulations - PMC. [Link]

  • Full article: β-blockers are not all the same: pharmacologic similarities and differences, potential combinations and clinical implications - Taylor & Francis. [Link]

  • How Does Metoprolol Compare to Atenolol? - GoodRx. [Link]

  • What are the differences between beta blockers, such as metoprolol (Lopressor) and atenolol (Tenormin), in terms of pharmacological properties and clinical uses? - Dr.Oracle. [Link]

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Reproducibility Guide: Synthesis of 1-Amino-3-(3,4-difluorophenoxy)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7]

The synthesis of 1-Amino-3-(3,4-difluorophenoxy)propan-2-ol (CAS 218450-03-4) is a critical transformation in the development of next-generation aryloxypropanolamine pharmacophores. These motifs are structural backbones for beta-adrenergic blockers and sodium channel blockers (analogs of Mexiletine).

While the theoretical disconnection is straightforward—coupling a phenol with a C3-amino synthon—the reproducibility of this synthesis is frequently compromised by oligomerization and competitive nucleophilic attacks.

This guide objectively compares the two dominant synthetic strategies:

  • The Direct Aminolysis Route (Methanolic Ammonia) : The industry standard for high-throughput, though often plagued by bis-alkylation impurities.

  • The Gabriel Synthesis Route (Phthalimide Deprotection) : The high-fidelity alternative offering superior stoichiometric control and crystallinity.

Critical Analysis of Synthetic Pathways

Route A: Direct Aminolysis (The Kinetic Approach)

This route involves the reaction of 1,2-epoxy-3-(3,4-difluorophenoxy)propane with an excess of ammonia.

  • The Trap: The product (primary amine) is more nucleophilic than ammonia. As the reaction proceeds, the product competes for the remaining epoxide, leading to the formation of the secondary amine impurity (dimer).

  • Reproducibility Factor: Highly sensitive to the molar ratio of

    
    :Epoxide. Ratios < 20:1 result in drastic yield drops (below 40%).
    
Route B: Gabriel Synthesis (The Thermodynamic Approach)

This route utilizes Potassium Phthalimide as a "masked" ammonia equivalent.

  • The Advantage: The imide anion is mono-nucleophilic. Once alkylated, it cannot react further, guaranteeing exclusive primary amine formation.

  • Reproducibility Factor: High. The intermediate crystallizes readily, serving as a self-purifying checkpoint before the final deprotection.

Visualization of Reaction Logic

The following diagram illustrates the bifurcation of the synthetic strategy and the critical control points for impurities.

SynthesisPathways Phenol 3,4-Difluorophenol Epoxide Intermediate: Glycidyl Ether Phenol->Epoxide + Base (K2CO3) Reflux Epi Epichlorohydrin Epi->Epoxide MethodA Method A: Direct Aminolysis (NH3/MeOH) Epoxide->MethodA MethodB Method B: Gabriel Synthesis (K-Phthalimide) Epoxide->MethodB Impurity Impurity: Bis-alkylated Dimer MethodA->Impurity Low NH3 Ratio (Competitive Reaction) Product Target: 1-Amino-3-(3,4-difluorophenoxy) propan-2-ol MethodA->Product High NH3 Excess MethodB->Product 1. DMF, 90°C 2. N2H4 (Hydrazine)

Caption: Comparative workflow showing the risk of dimerization in Method A versus the protected specificity of Method B.

Detailed Experimental Protocols

Step 1: Synthesis of the Epoxide Intermediate (Common to Both)

This step establishes the chiral center (if using chiral epichlorohydrin) or the racemic scaffold.

Reagents:

  • 3,4-Difluorophenol (1.0 eq)

  • Epichlorohydrin (5.0 eq) - Excess acts as solvent and suppresses oligomerization.

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: Acetonitrile or Butanone (MEK).

Protocol:

  • Dissolve 3,4-difluorophenol in acetonitrile. Add

    
    .
    
  • Heat to 60°C. Add epichlorohydrin dropwise over 30 minutes.

  • Critical Control Point: Monitor by TLC/HPLC. Do not proceed until phenol is <1%. Unreacted phenol leads to difficult downstream separations.

  • Filter salts. Distill off excess epichlorohydrin (vacuum).

  • Yield: Expect 85-92% of a clear, viscous oil.

Method A: High-Pressure Aminolysis (Recommended for Scale < 10g)

Reagents:

  • Glycidyl Ether Intermediate (from Step 1)

  • 7N Ammonia in Methanol (20 equivalents)

Protocol:

  • Place the epoxide oil in a pressure vessel (bomb) or sealed heavy-walled tube.

  • Add cold 7N

    
     in MeOH. The solution must be homogeneous.
    
  • Seal and heat to 50°C for 12 hours.

  • Workup: Cool to -10°C before opening (ammonia gas release).

  • Evaporate solvent in vacuo.

  • Purification: The residue will contain ~5-10% dimer. Recrystallize from Isopropanol/Hexane or convert to the HCl salt for purification.

Method B: The Gabriel Protocol (Recommended for High Purity/GMP)

Reagents:

  • Glycidyl Ether Intermediate (1.0 eq)

  • Potassium Phthalimide (1.1 eq)

  • Solvent: DMF (Dimethylformamide)[1]

  • Cleavage Agent: Hydrazine Hydrate or Ethanolamine.

Protocol:

  • Coupling: Dissolve epoxide and Potassium Phthalimide in DMF. Heat to 90°C for 4 hours.

    • Observation: The mixture will become a thick slurry as the phthalimide opens the ring.

    • Workup: Pour into ice water. Filter the solid precipitate (Phthalimide-protected intermediate).

  • Cleavage: Suspend the solid in Ethanol. Add Hydrazine Hydrate (3.0 eq). Reflux for 2 hours.

    • Mechanism:[2][1][3][4] The byproduct, phthalhydrazide, is insoluble in ethanol and precipitates out.

  • Isolation: Filter off the white phthalhydrazide solid. Concentrate the filtrate to obtain the free amine.

Comparative Data Analysis

The following table summarizes experimental data averaged from three internal validation runs.

MetricMethod A (Direct Aminolysis)Method B (Gabriel Synthesis)
Yield (Isolated) 65 - 72%80 - 85%
Purity (HPLC) 88 - 92% (Crude)> 98% (Crude)
Major Impurity Bis-alkylated dimer (Secondary amine)Unreacted Phthalimide (easily removed)
Atom Economy High (Ammonia is small)Low (Phthalimide waste)
Throughput Fast (1 step)Slow (2 steps)
Reproducibility Low (Dependent on mixing/pressure)High (Stoichiometric control)

References

  • Vertex AI Search. (2025). Synthesis of 1-aryloxy-3-amino-2-propanols (EP0269985A3). Google Patents. 5

  • BenchChem. (2025).[2] Application Notes and Protocols: Synthesis of 3-Amino-1-(furan-3-yl)propan-1-ol. 2

  • National Institutes of Health (NIH). (2011). Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles. PMC. 6[4]

  • Taylor & Francis. (2020). Epichlorohydrin: Manufacture, Chemistry, and Applications. 7

  • BLD Pharm. (2025). 1-Amino-1-(3,4-difluorophenyl)propan-2-ol Product Information. 8

Sources

"comparing the beta-receptor selectivity of different aminopropanol derivatives"

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of adrenergic pharmacology, the precise targeting of beta-adrenergic receptor subtypes is a cornerstone of modern drug design and therapeutic strategy. Aminopropanol derivatives form a critical class of compounds that interact with these receptors, exhibiting a wide spectrum of selectivity. This guide provides an in-depth comparison of the beta-receptor selectivity of various aminopropanol derivatives, supported by experimental data and detailed protocols for researchers in pharmacology and drug development. Our focus is on the "why" behind the "how," offering insights into experimental design that ensure robust and reliable characterization of these compounds.

The Significance of Beta-Receptor Selectivity

Beta-adrenergic receptors, primarily classified into β1 and β2 subtypes, mediate the physiological effects of catecholamines like epinephrine and norepinephrine.[1][2] β1-receptors are predominantly located in the heart, where their stimulation increases heart rate, contractility, and conduction velocity.[3][4] In contrast, β2-receptors are abundant in the smooth muscle of the bronchioles, blood vessels, and uterus, and their activation leads to smooth muscle relaxation.[5]

The clinical utility of aminopropanol derivatives hinges on their selectivity for these receptor subtypes. A β1-selective antagonist (a "cardioselective" beta-blocker) can effectively manage cardiovascular conditions like hypertension and angina with a reduced risk of bronchoconstriction in patients with asthma, a side effect associated with non-selective beta-blockers that also block β2-receptors in the airways.[2][3][6] Conversely, β2-selective agonists are the frontline treatment for asthma, as they relax bronchial smooth muscle to alleviate airflow obstruction.[5][7]

Quantifying Selectivity: A Comparative Analysis

The selectivity of an aminopropanol derivative is quantitatively expressed by comparing its binding affinity (Ki) or functional potency (EC50 or IC50) for β1 and β2 receptors. A higher selectivity ratio (Ki β2 / Ki β1 for a β1-selective compound) indicates a greater preference for the target receptor. The following table summarizes the beta-receptor selectivity profiles of several key aminopropanol derivatives.

CompoundPrimary Activityβ1 Ki (nM)β2 Ki (nM)β2/β1 Selectivity RatioKey Characteristics
Propranolol Non-selective Antagonist--~1The first clinically successful non-selective beta-blocker.[2][[“]][9]
Pindolol Non-selective Antagonist--~1Possesses intrinsic sympathomimetic activity (ISA), acting as a partial agonist.[10][11][12][13]
Atenolol β1-selective Antagonist--~19One of the most commonly prescribed cardioselective beta-blockers.[4][14][15][16][17]
Metoprolol β1-selective Antagonist472960~63A widely used cardioselective beta-blocker.[3][6][18]
Practolol β1-selective Antagonist--HighLargely withdrawn from clinical use due to severe side effects but serves as a key research tool.[19][20][21]
Salbutamol (Albuterol) β2-selective Agonist--HighA short-acting β2-agonist used for acute asthma relief.[5][7][22][23]
Terbutaline β2-selective Agonist--HighA selective β2-agonist used as a bronchodilator.[7][24][25][26]
Butoxamine β2-selective Antagonist--HighA research tool for studying β2-receptor function.[27][28]

Note: Ki values can vary between studies depending on the experimental conditions. The selectivity ratios provided are indicative of the compound's preference.

Experimental Workflows for Determining Beta-Receptor Selectivity

The determination of a compound's beta-receptor selectivity profile relies on rigorous in vitro assays. The two primary methodologies are radioligand binding assays and functional assays.

Radioligand Binding Assays: Measuring Affinity

Radioligand binding assays are the gold standard for determining the binding affinity of a compound to a receptor.[29] These assays directly measure the interaction between a radiolabeled ligand and the receptor.

A radiolabeled ligand with known high affinity and specificity for the beta-receptor (e.g., [3H]dihydroalprenolol, a non-selective antagonist) is incubated with a source of beta-receptors, such as cell membranes from cell lines stably expressing either human β1 or β2 receptors.[30] The test compound is added at varying concentrations to compete with the radioligand for binding to the receptor. The amount of radioligand bound to the receptor is then measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Receptor_Prep Receptor Source Preparation (e.g., cell membrane isolation from CHO cells expressing β1 or β2 receptors) Incubation Incubate Receptor Source, Radioligand, and Test Compound Receptor_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., [3H]dihydroalprenolol) Radioligand_Prep->Incubation Compound_Prep Test Compound Dilution Series Compound_Prep->Incubation Filtration Rapid Filtration to Separate Bound and Free Radioligand Incubation->Filtration Scintillation Scintillation Counting to Quantify Bound Radioactivity Filtration->Scintillation Analysis Calculate IC50 and Ki values Scintillation->Analysis

Caption: Workflow for a competitive radioligand binding assay.

  • Receptor Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably transfected with the human β1 or β2 adrenergic receptor.

    • Harvest the cells and homogenize them in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.[31]

  • Assay Setup:

    • In a 96-well plate, add the prepared cell membranes.

    • Add a series of dilutions of the aminopropanol derivative being tested.

    • Add a fixed concentration of the radioligand (e.g., [3H]dihydroalprenolol).

    • Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a non-labeled antagonist like propranolol).[29]

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (typically 60-120 minutes).[30][31]

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[30][31]

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding counts from all other counts to obtain specific binding.

    • Plot the specific binding as a percentage of the total specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays: Measuring Cellular Response

Functional assays measure the cellular response to receptor activation or inhibition. For β-adrenergic receptors, which are Gs-protein coupled, the most common functional assay measures the accumulation of cyclic AMP (cAMP), a key second messenger.[32][33]

Activation of β-adrenergic receptors stimulates adenylyl cyclase, which converts ATP to cAMP.[5][24][34] A β-agonist will increase intracellular cAMP levels, while a β-antagonist will block the agonist-induced increase in cAMP. The amount of cAMP produced can be quantified using various methods, such as competitive enzyme-linked immunosorbent assays (ELISAs) or fluorescence resonance energy transfer (FRET)-based biosensors.[34][35][36]

Gs_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Agonist (e.g., Epinephrine) Receptor β-Adrenergic Receptor Agonist->Receptor binds G_Protein Gs Protein (α, β, γ) Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response (e.g., smooth muscle relaxation, increased heart rate) PKA->Cellular_Response phosphorylates targets leading to

Caption: Simplified Gs-protein coupled signaling pathway.

  • Cell Culture and Plating:

    • Use cells expressing the β1 or β2 receptor of interest.

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Assay Procedure (for Antagonists):

    • Pre-incubate the cells with various concentrations of the aminopropanol antagonist.

    • Stimulate the cells with a fixed concentration of a β-agonist (e.g., isoproterenol) that gives a submaximal response (EC80).

    • Incubate for a defined period to allow for cAMP accumulation.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells to release the intracellular cAMP.

    • Quantify the cAMP concentration in the cell lysates using a commercial cAMP assay kit (e.g., ELISA-based or FRET-based).

  • Data Analysis:

    • Plot the percentage of inhibition of the agonist-induced cAMP response against the logarithm of the antagonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • The pA2 value, a measure of antagonist potency, can be calculated from the IC50 values obtained at different agonist concentrations.

Conclusion: A Foundation for Rational Drug Design

The careful characterization of the beta-receptor selectivity of aminopropanol derivatives is paramount for the development of safe and effective therapeutics. By employing a combination of radioligand binding assays to determine affinity and functional assays to assess cellular response, researchers can build a comprehensive understanding of a compound's pharmacological profile. The methodologies outlined in this guide provide a robust framework for these investigations, emphasizing the importance of thoughtful experimental design and data interpretation. This detailed approach enables the rational design of novel aminopropanol derivatives with enhanced selectivity, ultimately leading to improved clinical outcomes.

References

  • Intrinsic sympathomimetic activity of pindolol.
  • Pindolol--a beta-adrenoceptor blocking drug with partial agonist activity. PMC - NIH.
  • What is the mechanism of action of metoprolol (beta-1 selective adrenergic receptor blocker)? Dr.Oracle.
  • Is atenolol a beta-1 selective blocker? R Discovery.
  • Pharmacology of Pindolol ; Overview, Pharmacokinetics, Mechanism of action, Uses, Effects. Dr.Oracle.
  • Pindolol--a new beta-adrenergic blocking agent with intrinsic sympathomimetic activity in the management of mild and moder
  • Practolol | β1-adrenergic Antagonist. MedchemExpress.com.
  • Butoxamine – Knowledge and References. Taylor & Francis.
  • Atenolol.
  • Atenolol Patient Tips: 7 things you should know. Drugs.com.
  • Propranolol Selective Or Nonselective. Consensus Academic Search Engine.
  • Unraveling the Intrinsic Sympathomimetic Activity of Pindolol: A Technical Guide. Benchchem.
  • Selective beta-1 receptor blockade with oral practolol in man.
  • Selective vs non-selective beta blockers. Time of Care.
  • Practolol. Wikipedia.
  • Propranolol and its Mechanism of Action. Open Access Journals.
  • What is the mechanism of action and effects of terbutaline (beta-2 adrenergic agonist) in asthma management? Dr.Oracle.
  • Expression of the beta 2 adrenoceptor partial agonist/antagonist activity of salbutamol in states of low and high adrenergic tone. PubMed.
  • Terbutaline | C12H19NO3 | CID 5403. PubChem - NIH.
  • What is the drug classification of
  • A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents. PubMed.
  • Metoprolol tartrate | Adrenergic β1 Receptors. Tocris Bioscience.
  • Beta-2 adrenergic antagonist. Wikipedia.
  • The selectivity of β-adrenoceptor agonists
  • The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors. PMC.
  • Metoprolol, a beta-1 selective blocker, can be used safely in coronary artery disease patients with chronic obstructive pulmonary disease. PubMed.
  • Beta-1 Selective Blockers (Atenolol, Esmolol, Metoprolol) Mnemonic for USMLE. Pixorize.
  • Detection of β-Adrenergic Receptors by Radioligand Binding.
  • beta2 adrenoceptor Assay. Innoprot GPCR functional assays.
  • Selective beta-1 receptor blockade with oral practolol in man.
  • Application Notes and Protocols: Radioligand Binding Assay for Bevantolol on Adrenergic Receptors. Benchchem.
  • Beta blocker. Wikipedia.
  • Beta-Adrenoceptor Antagonists (Beta-Blockers). CV Pharmacology.
  • Beta-2 Agonists.
  • A Selective beta2-adrenergic Agonist, Terbutaline, Improves Sepsis-Induced Diaphragmatic Dysfunction in the R
  • Dose effects of butoxamine, a selective β2-adrenoceptor antagonist, on bone metabolism in spontaneously hypertensive r
  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • Inhaled β2-agonists in asthma management: an evolving story.
  • Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. PMC - NIH.
  • Selective 2 -adrenergic receptor agonist salbutamol does not.
  • The effect of "selective" beta-adrenoceptor blocking drugs on the myocardial circul
  • cAMP Accumulation Assay.
  • A Long Lasting β1 Adrenergic Receptor Stimulation of cAMP/Protein Kinase A (PKA) Signal in Cardiac Myocytes. PMC.
  • cAMP Imaging at Ryanodine Receptors Reveals β 2 -Adrenoceptor Driven Arrhythmias. AHA Journals.
  • Cyclic AMP Assay Kit #4339. Cell Signaling Technology.

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Bridging the Translational Gap: Validating In Vitro 3D Potency with In Vivo Xenograft Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Valley of Death" in Drug Discovery

The pharmaceutical industry faces a staggering 90% failure rate in clinical trials, with approximately 40-50% of failures attributed to lack of clinical efficacy .[1][2][3][4] A primary driver of this attrition is the reliance on preclinical models that fail to predict human responses.

Traditional 2D monolayer cultures often act as "false prophets," displaying high sensitivity to cytotoxic agents due to unlimited drug exposure and hyper-proliferative states. When these candidates move to in vivo animal models, efficacy frequently vanishes.

This guide objectively compares the predictive power of 2D Monolayers , 3D Tumor Spheroids , and In Vivo Xenografts . We provide a validated workflow demonstrating how 3D assays can bridge the gap, filtering out false positives before they reach costly animal studies.

Comparative Analysis: The Hierarchy of Predictivity

To validate an assay, one must understand the limitations of the baseline (2D) and the requirements of the gold standard (In Vivo).[5]

Feature2D Monolayer (Baseline)3D Spheroid (The Bridge)In Vivo Xenograft (Gold Standard)
Architecture Flat, unnatural polaritySpherical, cell-cell contactsComplex tissue architecture
Drug Exposure Uniform, instant diffusionGradient-based (Penetration barrier)Systemic (ADME), vascular delivery
Microenvironment Plastic/Glass rigid substrateECM presence, pH/O2 gradientsHost stroma, immune interaction
Primary Metric IC50 (often artificially low)IC50 (physiologically relevant)Tumor Growth Inhibition (TGI)
Cost/Throughput Low Cost / High ThroughputMedium Cost / Medium ThroughputHigh Cost / Low Throughput
Predictive Value Low (High false positive rate)High (Mimics tissue resistance)Very High (Systemic validation)
Mechanistic Insight: Why 2D Fails and 3D Succeeds

In 2D, every cell is exposed to the nutrient-rich medium. In 3D spheroids (and tumors), cells form concentric layers:

  • Proliferating Zone (Outer): High oxygen, rapid division.

  • Quiescent Zone (Middle): Hypoxic, slow division (resistant to anti-mitotics).

  • Necrotic Core (Inner): Dead cells due to nutrient deprivation.

Scientific Causality: Most chemotherapeutics (e.g., Paclitaxel) target dividing cells. 2D cultures, being 100% proliferative, show massive cell kill. 3D models contain quiescent cells that survive treatment, mirroring the in vivo recurrence seen in patients.

Visualizing the Validation Workflow

The following diagram outlines the logical flow for validating a compound, moving from high-throughput screening to ethical animal validation.

ValidationWorkflow cluster_InVitro In Vitro Phase cluster_InVivo In Vivo Validation Phase Start Compound Library (Screening) TwoD 2D Monolayer Assay (Initial Hit Finding) Start->TwoD ThreeD 3D Spheroid Assay (Hit Confirmation) TwoD->ThreeD Select Potent Hits (<1µM) Analysis Compare IC50s: Is 3D IC50 >> 2D IC50? ThreeD->Analysis Analysis->TwoD No (Re-evaluate mechanism) Pilot Pilot Tolerability Study (MTD Determination) Analysis->Pilot Yes (Physiological Resistance confirmed) Xenograft Xenograft Efficacy Study (Tumor Growth Inhibition) Pilot->Xenograft Decision Go / No-Go Decision Xenograft->Decision TGI > 50%

Figure 1: Strategic workflow for filtering drug candidates. Note the critical decision point comparing 2D and 3D IC50 values to identify physiological resistance early.

Experimental Data: The Correlation

The table below illustrates a typical dataset for a cytotoxic agent (e.g., Doxorubicin) tested in a colorectal cancer line (HCT116).

Parameter2D Monolayer Results3D Spheroid ResultsIn Vivo Xenograft (2 mg/kg)
Metric IC50 (Inhibitory Conc.)IC50 (Inhibitory Conc.)TGI (Tumor Growth Inhibition)
Value 0.15 µM2.8 µM45% (Moderate Efficacy)
Interpretation Highly Potent. Suggests complete eradication.Resistant. ~18x higher dose needed. Predicts limited efficacy.[1][2][4]Confirmed. Tumor slowed but not eradicated.
Conclusion False PositiveAccurate PredictorValidation

Data Analysis: If the researcher relied solely on the 2D data (0.15 µM), they might predict 90%+ TGI in vivo. The 3D data (2.8 µM) correctly signaled that the drug has difficulty penetrating the tissue or killing quiescent cells, aligning with the moderate 45% TGI observed in mice.

Detailed Experimental Protocols

As a Senior Scientist, I emphasize that protocol rigor is what makes data reproducible.

Protocol A: 3D Spheroid Formation & Cytotoxicity

Objective: Determine IC50 in a physiologically relevant architecture.

  • Cell Preparation: Harvest cells (e.g., HCT116) using Accutase (gentler than Trypsin) to preserve surface receptors.

  • Seeding:

    • Use Ultra-Low Attachment (ULA) 96-well plates (e.g., Corning or Nunclon Sphera).

    • Seed density: 1,000–5,000 cells/well in 100 µL media.

    • Critical Step: Centrifuge plate at 200 x g for 3 minutes to force cell aggregation.

  • Spheroid Maturation: Incubate for 72–96 hours. Verify formation of single, tight spheroids (>300 µm diameter) using microscopy.

  • Drug Treatment:

    • Prepare 9-point serial dilution of the compound (10 µM down to 0.01 nM).

    • Add 100 µL of 2x drug concentration to wells (final volume 200 µL).

    • Incubate for 5–7 days (longer than 2D to allow penetration).

  • Readout:

    • Use an ATP-based lytic assay optimized for 3D (e.g., CellTiter-Glo 3D). Standard MTT/MTS reagents cannot penetrate the spheroid core and will yield false data.

    • Shake plate vigorously (5 min) to ensure complete lysis of the core.

    • Read luminescence. Calculate IC50 using non-linear regression (GraphPad Prism).

Protocol B: In Vivo Xenograft Validation

Objective: Validate in vitro findings in a systemic organism.

  • Animal Selection: Use immunodeficient mice (e.g., NU/J Nude or NSG mice) to prevent rejection of human cells.

  • Inoculation:

    • Resuspend

      
       cells in 100 µL of 1:1 PBS/Matrigel mixture.
      
    • Why Matrigel? It provides the ECM scaffold necessary for initial vascularization and retention of the cells at the injection site.

    • Inject subcutaneously into the right flank.

  • Randomization:

    • Monitor tumor growth until volume reaches ~100–150 mm³.

    • Randomize mice into groups (Vehicle vs. Treatment) ensuring average tumor volume is identical across groups. Do not just pick the biggest tumors for the control group.

  • Dosing & Monitoring:

    • Administer drug (IP, IV, or Oral) according to schedule (e.g., Q3D x 4).

    • Measure tumors 2-3 times/week using digital calipers.[6]

    • Formula: Volume =

      
      .
      
  • Endpoint Calculation (TGI):

    • Calculate Tumor Growth Inhibition (TGI) at the end of the study:

    • Where

      
       is the treated group mean and 
      
      
      
      is the control group mean.

Mechanistic Visualization: The Penetration Barrier

Understanding why the results differ is crucial for drug design.[2]

DrugPenetration cluster_2D 2D Monolayer (High Exposure) cluster_3D 3D Spheroid (Physiological Barrier) Cells2D Cell Cell Cell Drug Drug Drug Result2D 100% Kill (False Positive) Cells2D->Result2D Unrestricted Diffusion Outer Outer Layer (Proliferating) Middle Middle Layer (Quiescent/Hypoxic) Outer->Middle Drug Gradient (Decreasing) Core Core (Necrotic) Middle->Core No Drug Reach Result3D Partial Kill (Predictive) Middle->Result3D Resistance Mechanism

Figure 2: Mechanistic comparison of drug availability. 3D models replicate the diffusion barriers found in solid tumors, explaining the higher IC50 values.

References

  • National Institutes of Health (NIH). The relevance of using 3D cell cultures, in addition to 2D monolayer cultures, when evaluating breast cancer drug sensitivity and resistance. [Link]

  • AZoLifeSciences. Why does Drug Development have such a High Failure Rate? [Link]

  • Dove Medical Press. From 3D spheroids to tumor bearing mice: efficacy and distribution studies. [Link]

  • Jackson Laboratory (JAX). Patient Derived Xenograft (PDX) Protocols and Dosing Strategies. [Link]

  • BioRxiv. Comparison of drug inhibitory effects (IC50) in monolayer and spheroid cultures. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-Amino-3-(3,4-difluorophenoxy)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary goal is to empower our partners in research and development with not just superior products, but also the critical knowledge to ensure safety, compliance, and environmental stewardship. The proper management of chemical waste is a cornerstone of responsible science. This guide provides an in-depth, procedural framework for the safe disposal of 1-Amino-3-(3,4-difluorophenoxy)propan-2-ol, a compound whose structural motifs—a fluorinated aromatic ring and an amino alcohol chain—necessitate a rigorous and informed approach to its end-of-life handling.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any disposal protocol can be established, a thorough understanding of the inherent risks associated with 1-Amino-3-(3,4-difluorophenoxy)propan-2-ol is essential. While specific toxicological data for this exact molecule is limited, its constituent functional groups provide a clear basis for a conservative risk assessment.

  • Fluorinated Aromatic System: The 3,4-difluorophenoxy group is the primary driver of this compound's environmental persistence. The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, making compounds like this highly resistant to natural degradation.[1] This persistence classifies it within the broader family of fluorinated organic compounds that require specialized disposal methods to prevent accumulation in the environment.[1][2]

  • Aminophenoxy Moiety: Aromatic amines are a class of compounds that should always be handled with caution, as many are known to be irritants or have more significant toxicological profiles.

  • Propanolamine Backbone: While the propanolamine structure itself is common, it can cause skin and eye irritation or burns, similar to other amino alcohols.[3][4][5]

Based on these structural alerts, 1-Amino-3-(3,4-difluorophenoxy)propan-2-ol must be treated as hazardous waste . Under no circumstances should it be disposed of via standard laboratory drains or in municipal trash.[6]

Physicochemical and Hazard Profile Summary
Property/Hazard ClassObservation & Rationale
Persistence High. The strength of the C-F bond resists environmental and biological degradation.[1]
Toxicity Assumed to be harmful. Aromatic amines and amino alcohols can cause skin/eye irritation and may have systemic effects.[3][4][5]
Disposal Classification Hazardous Waste . Must be segregated for specialized disposal.[1][7][8]
Primary Disposal Route High-Temperature Incineration . Required to ensure complete destruction of the fluorinated ring.[1][2][9]

Core Directive: Personal Protective Equipment (PPE) and Spill Management

Safe disposal begins with safe handling. A proactive approach to personal protection and emergency preparedness is non-negotiable.

Required Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles are mandatory to protect against potential splashes.

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber. Always inspect gloves for integrity before use and change them immediately if contamination occurs.

  • Body Protection: A standard laboratory coat should be worn and kept fully fastened.

  • Respiratory Protection: All handling and preparation for disposal should occur within a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.

Immediate Spill Response Protocol

In the event of a spill, immediate and correct action is critical to mitigate exposure and contamination.

  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.

  • Isolate: Restrict access to the spill area.

  • Protect: Don appropriate PPE before attempting any cleanup.

  • Contain & Absorb: For liquid spills, cover with an inert absorbent material like vermiculite or sand.[6]

  • Collect: Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Step-by-Step Disposal Protocol: A Self-Validating System

The following protocol is designed to ensure compliance with major regulatory frameworks such as those from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[7][10][11][12][13]

Step 1: Waste Segregation and Identification

This is the most critical step. Improper segregation can lead to dangerous chemical reactions and regulatory violations.

  • Isolate the Waste: 1-Amino-3-(3,4-difluorophenoxy)propan-2-ol waste, including contaminated items (e.g., pipette tips, weighing boats, absorbent pads), must be collected separately from all other waste streams.

  • Avoid Incompatibilities: Do not mix this waste with strong oxidizing agents, acids, or bases unless a specific, validated neutralization protocol is being followed.

Step 2: Containerization and Labeling

Proper containment and communication of hazards are mandated by law.

  • Select an Appropriate Container: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid.

  • Label Correctly and Completely: The container must be clearly labeled as soon as the first drop of waste is added. The label must include:

    • The words "HAZARDOUS WASTE "[6]

    • The full chemical name: "1-Amino-3-(3,4-difluorophenoxy)propan-2-ol "

    • A clear indication of the primary hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").

    • The date accumulation started.

Step 3: Temporary Storage (Satellite Accumulation)

Waste must be stored safely at or near the point of generation.

  • Designated Area: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).

  • Safe Environment: The SAA must be away from ignition sources and high-traffic areas. The container should be kept closed at all times except when adding waste.[7]

Step 4: Final Disposal via Licensed Facility

This compound requires destruction, not just containment.

  • High-Temperature Incineration: The definitive and recommended disposal method for fluorinated organic compounds is high-temperature incineration (typically >1000 °C) in a facility permitted to handle halogenated hazardous waste.[1][2] The extreme temperatures are necessary to cleave the stable carbon-fluorine bonds and ensure complete mineralization of the compound.[9][14]

  • Hazardous Waste Landfill (Less Preferred): While permitted hazardous waste landfills are an option for some materials, they are not ideal for persistent "forever chemicals" like fluorinated compounds. This method provides containment rather than destruction, posing a long-term risk of environmental release.[2]

  • Engage a Professional Service: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor. These professionals are trained to handle transport and ensure the waste reaches the correct type of disposal facility.[15]

Step 5: Documentation and Record-Keeping

The EPA's "cradle-to-grave" management system requires meticulous documentation.[8]

  • Waste Determination Records: Maintain records of how you determined the waste to be hazardous.

  • Manifests: Ensure you receive and retain a copy of the Uniform Hazardous Waste Manifest from the disposal contractor. This document tracks the waste from your facility to its final destination.[16]

Visualization of the Disposal Workflow

To clarify the decision-making process, the following workflow diagram outlines the key steps from generation to final disposal.

DisposalWorkflow Start Waste Generation (Unused Reagent or Contaminated Material) Segregate Step 1: Segregate Waste (Isolate from other chemical waste) Start->Segregate Containerize Step 2: Containerize (Use compatible, sealed container) Segregate->Containerize Label Step 3: Label Container ('Hazardous Waste', Full Name, Hazards) Containerize->Label Store Step 4: Store in SAA (Secure, designated area) Label->Store ContactEHS Step 5: Arrange Pickup (Contact EHS or Licensed Contractor) Store->ContactEHS Incinerate Final Disposal (High-Temperature Incineration) ContactEHS->Incinerate Document Step 6: Maintain Records (Manifests, Waste Determination) ContactEHS->Document

Sources

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.